molecular formula C17H30BN3O4S B8536816 1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

Cat. No.: B8536816
M. Wt: 383.3 g/mol
InChI Key: IAXIDGNIWAHEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated pyrazole in the presence of a palladium catalyst.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyrazole moiety through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon on the pyrazole ring.

    Addition of the Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The boronate ester group can be reduced to form boronic acids.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Boronic acids.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but lacks the piperidine ring.

    1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine: Similar boronate ester group but different heterocyclic ring system.

Uniqueness

1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine is unique due to its combination of a piperidine ring, pyrazole moiety, and boronate ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H30BN3O4S

Molecular Weight

383.3 g/mol

IUPAC Name

1-(2-methylsulfonylethyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

InChI

InChI=1S/C17H30BN3O4S/c1-16(2)17(3,4)25-18(24-16)14-12-19-21(13-14)15-6-8-20(9-7-15)10-11-26(5,22)23/h12-13,15H,6-11H2,1-5H3

InChI Key

IAXIDGNIWAHEHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)CCS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine (500 mg, 1.80 mmol), (methylsulfonyl)ethene (212 mg, 1.99 mmol), and DIPEA (500 mL, 2.87 mmol) in DMF (6 mL) was stirred at 25° C. for 30 min. The reaction mixture was then concentrated in vacuo to a solid and then purified by flash chromatography (0 to 5% MeOH:EtOAc) to yield 74.5 mg (11%) of the title compound. 1H NMR (400 MHz, DMSO-d6): δ 7.98 (s, 1H), 7.59 (s, 1H), 4.17 (tt, J=10.36, 5.05 Hz, 1H), 3.30 (s, 2H), 3.05 (s, 3H), 2.98 (d, J=11.62 Hz, 2H), 2.74 (t, J=6.57 Hz, 2H), 2.13 (td, J=11.37, 3.28 Hz, 2H), 1.88-2.00 (m, 4H), 1.25 (s, 12H).
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
11%

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